molecular formula C14H11NO B188527 9-Methyl-9H-carbazole-3-carbaldehyde CAS No. 21240-56-2

9-Methyl-9H-carbazole-3-carbaldehyde

Cat. No. B188527
CAS RN: 21240-56-2
M. Wt: 209.24 g/mol
InChI Key: PNTJHESWOJBCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-9H-carbazole-3-carbaldehyde is a chemical compound with the molecular formula C14H11NO . It has a molecular weight of 209.24 g/mol . The IUPAC name for this compound is 9-methylcarbazole-3-carbaldehyde .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C14H11NO/c1-15-13-5-3-2-4-11 (13)12-8-10 (9-16)6-7-14 (12)15/h2-9H,1H3 . The Canonical SMILES string is CN1C2=C (C=C (C=C2)C=O)C3=CC=CC=C31 .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 332.6±24.0 °C at 760 mmHg . The compound has a topological polar surface area of 22 Ų .

Scientific Research Applications

Fluorescence and Photophysical Properties

  • Push–pull fluorophores with viscosity dependent and aggregation induced emissions : 9-Methyl-9H-carbazole-3-carbaldehyde derivatives exhibit aggregation-induced emission with enhanced fluorescence intensity. These compounds can be used as fluorescence molecular rotors for viscosity sensing, showing sensitivity towards UV absorption and fluorescence emission (Telore et al., 2015).
  • Aggregation induced emissive carbazole-based NLOphores : The compounds based on this compound show aggregation-induced emission enhancement characteristics. They exhibit low fluorescent intensity in solution but high fluorescent intensity in aggregate forms and solid state, useful for sensing and imaging applications (Lanke & Sekar, 2016).

Vibrational and Electronic Spectra

  • Experimental and DFT studies on 9-p-tolyl-9H-carbazole-3-carbaldehyde : The study presents detailed vibrational spectra and electronic spectra measurements of the compound, providing insights into its geometric structure and spectral properties (Wang et al., 2015).

Synthesis and Characterization

  • Synthesis and Characterization of Novel Near-infrared Indole Carbazole Borate Fluorescent Probes : The compound was synthesized and characterized for its structure and optical properties, indicating potential applications in fluorescence probes and sensors (You-min, 2014).
  • Gram scale synthesis of carbazole alkaloids : An efficient synthesis method is described for several carbazole alkaloids, highlighting the compound's importance in synthetic chemistry and potential applications in pharmacology and materials science (Ma et al., 2014).

Optical Properties and Applications

  • Carbazole-based compounds in photopolymerization : Carbazole-based dyes containing aldehyde and cyanoacetic acid groups were synthesized and analyzed for their optical properties and applications in photopolymerization, highlighting their potential as functional dyes or photosensitizers (Abro et al., 2017).
  • Optical properties and fluorescence quenching by silver nanoparticles : The study investigates the solvatochromic properties, fluorescence quenching by silver nanoparticles, and nonlinear optical (NLO) properties of carbazole-containing push–pull chromophores (Asiri et al., 2017).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

9-methylcarbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTJHESWOJBCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346249
Record name 9-Methyl-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21240-56-2
Record name 9-Methyl-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Methyl-9H-carbazole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2b (1.8 g, 6.9 mmol) in dried THF (45 mL) was added n-BuLi (3.3 mL 8.3 mmol) at −78° C. The resulting mixture was stirred at −78° C. for 1 h and then added with dried DMF (8 mL). The reaction mixture was allowed to warm to room temperature and stirred overnight before quenched with aqueous ammonia chloride solution. Water was added and extracted with ethyl acetate three times. The combined organic phase was washed with brine and dried over anhydrous sodium sulfate. After removing the solvent, the residue was purified by silica gel chromatography using ethyl acetate and petroleum ether (EA:PE=1:4) as eluent to afford 3b (0.86 g) in 60% yield. 1H NMR (400 MHz, CDCl3) δ 9.58 (s, 1H), 7.79 (s, 1H), 7.49 (d, J=7.6 Hz, 1H), 7.41 (d, J=8.8 Hz, 1H), 7.09 (t, J=7.6 Hz), 6.90 (t, J=7.6 Hz, 1H), 6.77 (d, J=8.0 Hz, 1H), 6.61 (d, J=8.4 Hz, 1H), 3.00 (s, 3H). 13C NMR (400 MHz, CDCl3) δ 190.9, 143.2, 140.5, 127.4, 125.8, 122.7, 121.7, 119.6, 119.4, 108.3, 107.6, 28.0.
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Methyl-9H-carbazole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
9-Methyl-9H-carbazole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
9-Methyl-9H-carbazole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
9-Methyl-9H-carbazole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
9-Methyl-9H-carbazole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
9-Methyl-9H-carbazole-3-carbaldehyde

Q & A

Q1: What are the photophysical properties of dyes synthesized using 9-Methyl-9H-carbazole-3-carbaldehyde, and how do they compare to theoretical calculations?

A1: Researchers have synthesized fluorescent styryl dyes using this compound as a key building block. [] These dyes exhibit notable photophysical properties, including absorption and emission in the visible light spectrum. Interestingly, the experimental data obtained from spectroscopic analyses of these dyes aligns well with theoretical predictions derived from Density Functional Theory (DFT) computations. [] This agreement between experimental and computational results underscores the predictive power of DFT in understanding the optical behavior of these novel compounds.

Q2: How does this compound contribute to the synthesis of novel compounds and what are their potential applications?

A2: this compound serves as a versatile precursor in the synthesis of various heterocyclic compounds. For instance, it plays a crucial role in synthesizing novel carbazole-fused coumarin derivatives. [] These derivatives, characterized by their unique structures and potential for fluorescence, hold promise for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.